5-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide
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Overview
Description
5-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide is a synthetic organic compound characterized by its unique structural features, including a furan ring substituted with chlorophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide typically involves multi-step organic reactions
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of Substituents: The chlorophenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions. For instance, chlorobenzene and methoxybenzene can be used as starting materials, reacting with the furan ring under Friedel-Crafts acylation conditions.
Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the furan derivative with an amine (such as 4-methoxyaniline) in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Furan-2,3-diones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound may exhibit biological activity, such as anti-inflammatory or antimicrobial properties, making it a candidate for drug development. Its interactions with biological targets can be studied to develop new therapeutic agents.
Industry
In materials science, the compound’s structural properties can be exploited to create novel materials with specific electronic or optical properties. It can be used in the development of organic semiconductors or as a precursor for polymers.
Mechanism of Action
The mechanism by which 5-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The furan ring and aromatic substituents can engage in π-π interactions or hydrogen bonding with biological targets, influencing their function.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-2-methylfuran-3-carboxamide: Lacks the methoxyphenyl group, which may alter its chemical and biological properties.
N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide: Lacks the chlorophenyl group, potentially affecting its reactivity and interactions.
5-(4-bromophenyl)-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide: Substitution of chlorine with bromine can influence the compound’s reactivity and biological activity.
Uniqueness
The presence of both chlorophenyl and methoxyphenyl groups in 5-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide imparts unique electronic and steric properties, making it distinct from its analogs. These features can influence its reactivity, stability, and interactions with biological targets, potentially leading to unique applications in various fields.
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-12-17(11-18(24-12)13-3-5-14(20)6-4-13)19(22)21-15-7-9-16(23-2)10-8-15/h3-11H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDXRLHDSSGQSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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